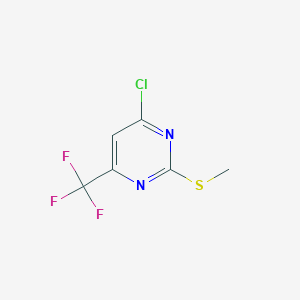

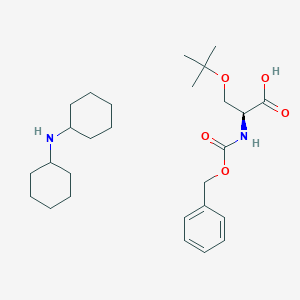

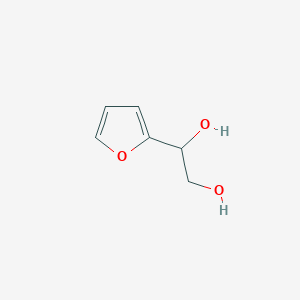

![molecular formula C19H24O3 B096192 (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one CAS No. 15909-06-5](/img/structure/B96192.png)

(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one, also known as 17-Hydroxyprogesterone, is a steroid hormone that is naturally produced in the body. It plays a crucial role in the regulation of the female reproductive system, as well as in the development of male characteristics. In

Mechanism of Action

(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone acts as a progestin in the body, meaning it binds to and activates progesterone receptors. This activation leads to changes in gene expression and cellular function, ultimately resulting in the regulation of the female reproductive system. It also has anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic uses.

Biochemical and Physiological Effects:

The effects of (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone on the body are numerous and complex. It plays a crucial role in the regulation of the menstrual cycle, ovulation, and pregnancy. It also has effects on the immune system, cardiovascular system, and nervous system. Studies have shown that it can modulate the levels of various hormones in the body, including estrogen, testosterone, and cortisol.

Advantages and Limitations for Lab Experiments

The advantages of using (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone in lab experiments include its well-established role in the regulation of the female reproductive system, its potential therapeutic uses, and its availability for purchase. However, there are also limitations to its use, including its complex mechanism of action, potential interactions with other hormones and drugs, and the need for careful dosing and monitoring.

Future Directions

There are many potential future directions for research on (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone. These include further exploration of its therapeutic uses, particularly in the treatment of preterm labor and breast cancer. There is also a need for more research on its effects on the immune system and cardiovascular system, as well as its potential interactions with other hormones and drugs. Additionally, there is a need for the development of more precise dosing and monitoring protocols for its use in clinical settings.

Conclusion:

In conclusion, (8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone is a steroid hormone that plays a crucial role in the regulation of the female reproductive system. It has been extensively studied for its potential therapeutic uses and its effects on the immune system, cardiovascular system, and nervous system. While there are advantages to its use in lab experiments, there are also limitations that need to be considered. Overall, further research is needed to fully understand the complex mechanisms of action and potential therapeutic uses of this hormone.

Synthesis Methods

(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the hormone, while biosynthesis involves the use of living organisms to produce the hormone. The most common method of biosynthesis is through the use of bacteria or yeast that have been genetically modified to produce the hormone.

Scientific Research Applications

(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-oneogesterone has been extensively studied for its role in the female reproductive system, particularly in the regulation of the menstrual cycle and pregnancy. It has also been studied for its potential use in the treatment of various medical conditions, such as preterm labor, endometriosis, and breast cancer.

properties

CAS RN |

15909-06-5 |

|---|---|

Product Name |

(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8S,9S,13S,14S)-14-hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O3/c1-18-9-7-15-14-5-4-13(22-2)11-12(14)3-6-16(15)19(18,21)10-8-17(18)20/h4-5,11,15-16,21H,3,6-10H2,1-2H3/t15-,16+,18-,19+/m1/s1 |

InChI Key |

DBXMWOATVSEFMD-JFRXWTBNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |

SMILES |

CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)OC |

synonyms |

(8α)-14β-Hydroxy-3-methoxyestra-1,3,5(10)-trien-17-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

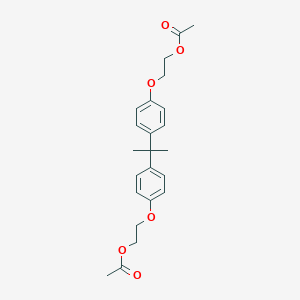

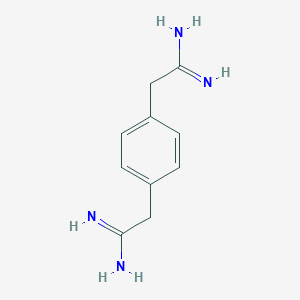

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)

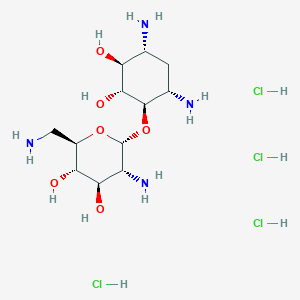

![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)